molecular formula C46H57F6N3O4 B13856151 Dihydro Dutasteride alpha-Dimer

Dihydro Dutasteride alpha-Dimer

Cat. No.: B13856151
M. Wt: 830.0 g/mol
InChI Key: DCCMWUDFWSZAKK-SGHSOBMQSA-N
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Description

Dihydro Dutasteride alpha-Dimer is a synthetic compound with the molecular formula C46H57F6N3O4 and a molecular weight of 829.953 g/mol . It is a derivative of dutasteride, a well-known 5-alpha-reductase inhibitor used primarily in the treatment of benign prostatic hyperplasia. This compound is characterized by its complex structure, which includes multiple rings and fluorinated phenyl groups.

Preparation Methods

The synthesis of Dihydro Dutasteride alpha-Dimer involves several steps, starting with the preparation of intermediate compounds. One common method includes the acylation of a refined product followed by chlorination . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

Dihydro Dutasteride alpha-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield dehydrogenated products, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dihydro Dutasteride alpha-Dimer has several scientific research applications. In chemistry, it is used as a reference material for analytical methods . In biology and medicine, it serves as a potent inhibitor of 5-alpha-reductase, making it valuable in the study of androgen-related disorders . Its unique structure also makes it a candidate for research in drug development and pharmacology. In industry, it is used in the production of pharmaceuticals and as a standard for quality control.

Comparison with Similar Compounds

Properties

Molecular Formula

C46H57F6N3O4

Molecular Weight

830.0 g/mol

IUPAC Name

(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C46H57F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17,21,23,25-30,32-33,35-36H,6-7,9-16,18-20,22H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27?,28?,29?,30?,32+,33-,35+,36+,41-,42-,43+,44+/m0/s1

InChI Key

DCCMWUDFWSZAKK-SGHSOBMQSA-N

Isomeric SMILES

C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C

Origin of Product

United States

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